2,3-Dihydroxybutanedioic acid;2-(trimethylazaniumyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

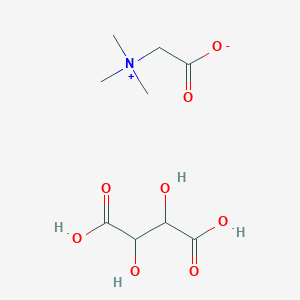

2,3-Dihydroxybutanedioic acid (systematic name for L(+)-tartaric acid, C₄H₆O₆) is a naturally occurring dicarboxylic acid with two hydroxyl groups, widely used in food, pharmaceuticals, and industrial applications due to its chiral properties and chelating ability . The compound 2-(trimethylazaniumyl)acetate is a quaternary ammonium derivative of acetic acid, structurally analogous to betaine (trimethylglycine), with a trimethylammonium group attached to the acetate backbone.

The target compound, 2,3-Dihydroxybutanedioic acid;2-(trimethylazaniumyl)acetate, likely represents a salt or ester formed between tartaric acid and the quaternary ammonium moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions:

2,3-Dihydroxybutanedioic acid: can be synthesized through the fermentation of glucose by certain fungi or bacteria. It can also be obtained by the chemical oxidation of maleic acid or fumaric acid using oxidizing agents like potassium permanganate.

2-(Trimethylazaniumyl)acetate: is typically synthesized by the methylation of glycine using methyl iodide in the presence of a base such as sodium hydroxide.

Industrial Production Methods:

2,3-Dihydroxybutanedioic acid: is industrially produced through the fermentation of carbohydrates by Aspergillus niger. The fermentation broth is then purified to obtain the acid.

2-(Trimethylazaniumyl)acetate: is produced on an industrial scale by the reaction of glycine with trimethylamine, followed by purification processes to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2,3-Dihydroxybutanedioic acid can undergo oxidation to form oxalic acid and carbon dioxide.

Reduction: It can be reduced to form dihydroxybutanedioic acid derivatives.

Substitution: The hydroxyl groups in 2,3-dihydroxybutanedioic acid can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products:

Oxidation Products: Oxalic acid, carbon dioxide.

Reduction Products: Dihydroxybutanedioic acid derivatives.

Substitution Products: Various esters and ethers of dihydroxybutanedioic acid.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Formulation and Delivery

The compound has been explored for its potential in drug formulation due to its buffering capacity. It can stabilize pH levels in pharmaceutical preparations, enhancing the efficacy of active ingredients. Studies have indicated that formulations containing this compound can improve the solubility and bioavailability of poorly soluble drugs .

1.2 Antioxidant Properties

Research indicates that 2,3-dihydroxybutanedioic acid exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Its role as a free radical scavenger has been documented in various studies focusing on metabolic disorders .

1.3 Chelating Agent

The compound's ability to chelate metal ions makes it useful in detoxifying heavy metals from biological systems. This application is particularly relevant in treating heavy metal poisoning and enhancing the effectiveness of certain chemotherapeutic agents .

Food Technology

2.1 Acidulant in Food Products

In the food industry, 2,3-dihydroxybutanedioic acid serves as an acidulant to enhance flavor profiles in beverages and confectionery products. Its tart taste contributes to the overall sensory experience of food items, making it a popular choice among food technologists .

2.2 Preservation and Shelf Life Extension

The compound's antimicrobial properties help inhibit the growth of spoilage microorganisms in food products, thereby extending shelf life. Its application as a natural preservative aligns with consumer demand for clean-label products .

Biochemical Research

3.1 Metabolomics Studies

In metabolomics, 2,3-dihydroxybutanedioic acid is utilized as a reference standard for NMR spectroscopy analysis. Its presence aids in identifying metabolic pathways and understanding biochemical processes within organisms .

3.2 Enzyme Inhibition Studies

Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, providing insights into enzyme kinetics and potential therapeutic targets for metabolic diseases .

Case Studies

Mechanism of Action

2,3-Dihydroxybutanedioic acid:

- Functions as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions.

- Acts as an antioxidant, neutralizing free radicals and preventing oxidative damage.

2-(Trimethylazaniumyl)acetate:

- Functions as a methyl group donor in various biochemical reactions, including the methylation of homocysteine to form methionine.

- Involved in osmoregulation and the maintenance of cellular hydration.

Comparison with Similar Compounds

Structural and Functional Analogues

Tartaric Acid and Its Salts

- Molecular Formula : C₄H₆O₆

- Key Properties : High water solubility, chiral resolving agent, chelating properties.

- Applications : Food additive (E334), pharmaceutical excipient, and precursor for dielectric materials in transducers .

- Comparison : Unlike the target compound, tartaric acid lacks quaternary ammonium groups, limiting its solubility in organic solvents and surfactant capabilities.

Choline Bitartrate

- Molecular Formula: C₉H₁₉NO₇ (hypothetical salt of choline and tartaric acid).

- Key Properties: Combines choline’s nootropic effects with tartaric acid’s acidity.

- Applications : Dietary supplements, neuromodulation.

1-Butyl-3-Methylimidazolium Acetate

- Molecular Formula : C₈H₁₅N₂O₂⁺·C₂H₃O₂⁻

- Key Properties : Ionic liquid with low volatility, high thermal stability, and miscibility in polar solvents.

- Applications : Green solvent in catalysis, biomass processing .

- Comparison : The target compound’s tartaric acid backbone may introduce chirality and biodegradability advantages over imidazolium-based ionic liquids.

Truxilic Acid Dicholine Ester

- Molecular Formula : C₃₀H₄₀N₂O₄

- Key Properties : Dicholine ester with two quaternary ammonium groups, surfactant-like behavior.

- Applications : Drug delivery, micelle formation .

- Comparison : The dicholine ester’s bulky aromatic structure contrasts with the target compound’s simpler tartaric acid linkage, suggesting differences in membrane permeability and aggregation behavior.

Betaine (Trimethylglycine)

- Molecular Formula: C₅H₁₁NO₂

- Key Properties: Zwitterionic, osmolyte, methyl donor.

- Applications : Dietary supplements, protein stabilization.

- Comparison : Betaine’s zwitterionic nature differs from the target compound’s anionic tartaric acid component, which may enhance ionic conductivity in materials science applications.

Data Table: Comparative Analysis

Biological Activity

Chemical Identity

2,3-Dihydroxybutanedioic acid, commonly known as tartaric acid, is a naturally occurring organic acid found in various plants, particularly in grapes. When combined with trimethylazanium (the quaternary ammonium compound), it forms a salt which may exhibit distinct biological activities compared to its parent compound.

Biological Activity

1. Antioxidant Properties

Tartaric acid has been studied for its antioxidant capabilities. Research indicates that it can scavenge free radicals and reduce oxidative stress, which is associated with various diseases including cancer and cardiovascular disorders . The presence of hydroxyl groups in the structure of tartaric acid enhances its ability to donate electrons, thus neutralizing free radicals.

2. Antimicrobial Effects

Studies have demonstrated that tartaric acid exhibits antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against bacteria and fungi, suggesting potential applications in food preservation and medicinal formulations . The quaternary ammonium derivative may enhance these effects by improving solubility or altering membrane permeability of microbial cells.

3. Influence on Metabolism

Tartaric acid is involved in metabolic processes, particularly in the Krebs cycle. It acts as a substrate for various enzymatic reactions, influencing energy production and biosynthesis pathways . The trimethylazanium moiety could modulate these metabolic effects further by interacting with cellular membranes or receptors.

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of tartaric acid using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Results indicated that tartaric acid demonstrated significant scavenging activity comparable to standard antioxidants like ascorbic acid. This suggests its potential use in dietary supplements aimed at reducing oxidative stress .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of tartaric acid against common foodborne pathogens such as E. coli and Salmonella. The study found that tartaric acid inhibited the growth of these bacteria at concentrations as low as 0.5% (v/v), indicating its potential as a natural preservative in food products .

Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-dihydroxybutanedioic acid;2-(trimethylazaniumyl)acetate, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis optimization requires a factorial design of experiments (DoE) to evaluate variables such as temperature, solvent polarity, and catalyst loading. For example, orthogonal arrays can minimize experimental runs while identifying critical parameters. Reaction progress should be monitored via HPLC or LC-MS to quantify intermediates and byproducts. Evidence from chemical engineering design principles (e.g., reactor design and process control) supports this approach . For analogous compounds, controlled stepwise synthesis with purification via recrystallization or column chromatography (using polar/non-polar solvent gradients) is recommended .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: Use a combination of spectroscopic techniques:

- NMR (¹H, ¹³C, DEPT, COSY) for stereochemical confirmation of dihydroxy and trimethylazaniumyl groups.

- FT-IR to identify functional groups (e.g., carboxylate, hydroxyl).

- X-ray crystallography for absolute configuration determination, if crystalline. Physicochemical properties (e.g., pKa, solubility) can be measured via potentiometric titration and shake-flask methods. Reference PubChem data for analogous esters to validate protocols .

Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer: Develop a validated LC-MS/MS method with isotope-labeled internal standards to account for matrix effects. For polar compounds like this, hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry provides high sensitivity. Calibration curves should span physiologically relevant concentrations (1 nM–10 µM). Method validation must include recovery rates, precision, and stability under storage conditions .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability under varying pH and temperature conditions be resolved?

Methodological Answer: Conduct accelerated stability studies using a Q10 (Arrhenius) model to predict degradation kinetics. For pH-dependent stability, use buffer systems spanning pH 1–12 and analyze degradation products via HRMS. Conflicting results may arise from impurities or solvent interactions; thus, employ forced degradation studies (e.g., oxidative stress with H₂O₂) to identify labile functional groups. Cross-reference with PubChem hydrolysis pathways of structurally related esters .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer: Combine molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) to model binding affinities and conformational stability. Use density functional theory (DFT) to calculate electrostatic potential surfaces for the carboxylate and ammonium groups. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally .

Q. How can researchers design experiments to elucidate the compound’s metabolic pathways in vitro?

Methodological Answer:

- Phase I metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor; identify metabolites via UPLC-QTOF-MS.

- Phase II metabolism : Test conjugation pathways (glucuronidation, sulfation) using recombinant enzymes.

- Data analysis : Use software like MetabolitePilot or Compound Discoverer to annotate metabolites. Compare results with in silico predictions (e.g., BioTransformer) .

Q. What experimental approaches address discrepancies in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer: Perform dose-response assays (e.g., DPPH/ABTS for antioxidant activity) across multiple cell lines to assess context-dependent effects. Use ROS-sensitive fluorescent probes (e.g., DCFH-DA) in live-cell imaging. To resolve contradictions, evaluate redox potential via cyclic voltammetry and correlate with cellular uptake efficiency (measured via ICP-MS for metal-containing analogs) .

Q. Methodological Challenges and Solutions

Q. How to mitigate interference from zwitterionic properties during chromatographic separation?

Methodological Answer: Optimize mobile phase additives:

- Use ion-pairing agents (e.g., TFA for carboxylate groups).

- Adjust buffer pH to suppress ionization (near the compound’s isoelectric point).

- Test mixed-mode columns (e.g., SCX/C18) for enhanced retention of zwitterions. Validate with spiked recovery experiments in biological matrices .

Q. What strategies improve yield in multi-step synthesis involving sensitive functional groups?

Methodological Answer:

- Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) or acetyl esters during synthesis.

- Employ low-temperature reactions (-78°C) for intermediates prone to oxidation.

- Use flow chemistry to minimize exposure to degrading conditions. Monitor intermediates in real-time with inline IR or Raman spectroscopy .

Properties

Molecular Formula |

C9H17NO8 |

|---|---|

Molecular Weight |

267.23 g/mol |

IUPAC Name |

2,3-dihydroxybutanedioic acid;2-(trimethylazaniumyl)acetate |

InChI |

InChI=1S/C5H11NO2.C4H6O6/c1-6(2,3)4-5(7)8;5-1(3(7)8)2(6)4(9)10/h4H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10) |

InChI Key |

LKAOQCIAIYQGFG-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CC(=O)[O-].C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.